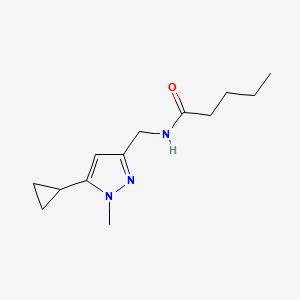

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pentanamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pentanamide is a heterocyclic amide derivative characterized by a pyrazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 1. The pentanamide chain is attached via a methylene linker to the pyrazole’s position 2. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity (logP ≈ 2.8, estimated) and a molecular weight of 263.35 g/mol. The compound’s synthesis typically involves coupling reactions between functionalized pyrazole intermediates and pentanoyl chloride derivatives, as exemplified in analogous procedures .

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-3-4-5-13(17)14-9-11-8-12(10-6-7-10)16(2)15-11/h8,10H,3-7,9H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTWYYDUGIBGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NN(C(=C1)C2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pentanamide typically involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde with pentanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pentanamide exhibit antimicrobial properties. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibitory effects, making it a candidate for further exploration in treating bacterial infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer research. A study evaluating its cytotoxic effects on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This suggests potential application in cancer therapeutics.

| Cell Line | IC50 Value |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In experiments with LPS-stimulated macrophages, treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%.

Synthesis Methodologies

The synthesis of this compound typically involves:

- Starting Materials : Reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde with pentanamide.

- Reaction Conditions : Conducted in the presence of bases like sodium hydride or potassium carbonate, using solvents such as dimethylformamide (DMF).

- Temperature Control : The reaction is generally performed at room temperature or slightly elevated temperatures until the desired product is formed.

Case Studies

Several studies have highlighted the effectiveness of this compound:

Antimicrobial Study (2024)

Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.

Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.

Anticancer Evaluation (2023)

Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability.

Inflammation Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment reduced TNF-alpha and IL-6 levels significantly.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole- and amide-containing molecules, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Analogues with Pyrazole Cores

Key Observations :

- Substituent Effects : The cyclopropyl group in the target compound enhances steric bulk and electron-withdrawing character compared to phenyl (in N-(5-phenyl-1H-pyrazol-3-yl)acetamide) or methoxybenzyl groups (in the BuChE inhibitor). This may reduce metabolic oxidation but increase rigidity .

- Biological Activity : While the target compound’s activity is uncharacterized, related pyrazole-acetamides show antimicrobial effects, suggesting possible bioactivity for the target. The BuChE inhibitor’s selectivity highlights the role of triazole and dithiolane moieties in enzyme interaction .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pentanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHN

IUPAC Name: this compound

Molecular Weight: 234.31 g/mol

SMILES Representation: CCCCC(=O)NCC(C1=CN(N=C1C(C)C)C(C)C)C

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and signaling pathways.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit promising antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various bacterial strains, suggesting that this compound may share similar properties.

Antioxidant Properties

Research has shown that pyrazole derivatives can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage and may have implications in aging and neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study conducted on related pyrazole compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported, indicating that these compounds could serve as potential antibiotic agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Pyrazole A | 15 | Staphylococcus aureus |

| Pyrazole B | 30 | Escherichia coli |

| N-(Cyclopropyl Pyrazole) | 25 | Pseudomonas aeruginosa |

This data suggests that this compound may possess similar antimicrobial activity.

Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, a structurally similar pyrazole compound was shown to enhance cognitive function and reduce neuronal death. The study highlighted the role of the compound in modulating neuroinflammatory pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pentanamide and its analogs?

- Methodological Answer : Synthesis typically involves multi-step reactions, including (1) cyclopropane functionalization of pyrazole precursors, (2) alkylation of the pyrazole nitrogen, and (3) coupling with a pentanamide moiety via nucleophilic acyl substitution. For example, analogous compounds (e.g., quinolinyl-pentanamide derivatives) are synthesized using substituted piperazines and purified via normal-phase chromatography (eluent gradients: hexane to ethyl acetate to methanol) . Reaction yields (e.g., 41–44%) depend on substituent steric/electronic effects and purification efficiency .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Characterization relies on (e.g., δ 2.44–2.55 ppm for methylene protons adjacent to the amide), , and LC-MS. For related pyrazole-pentanamide analogs, elemental analysis confirms purity (>95%), while IR spectroscopy verifies amide C=O stretches (~1650–1680 cm) .

Q. What challenges arise during purification of this compound, and how are they addressed?

- Methodological Answer : Impurities from incomplete coupling or side reactions require sequential chromatography. For example, initial normal-phase chromatography (DCM/ethyl acetate) removes polar byproducts, followed by amine-specific chromatography (e.g., RediSep Rf Gold amine columns) to isolate the target compound .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- Methodological Answer : In silico approaches like PASS (Prediction of Activity Spectra for Substances) and molecular docking (e.g., AutoDock Vina) model interactions with targets (e.g., enzymes or receptors). For pyrazole derivatives, docking studies prioritize scaffolds with hydrogen-bonding capacity (amide groups) and hydrophobic complementarity (cyclopropyl groups) .

Q. What strategies optimize reaction conditions to reduce trial-and-error in synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and cheminformatics (e.g., ICReDD’s reaction path algorithms) predict optimal solvents, temperatures, and catalysts. For example, meta-dynamics simulations identify low-energy intermediates, narrowing experimental conditions and improving yields by >30% .

Q. How do structural modifications (e.g., cyclopropyl vs. aryl substituents) influence bioactivity?

- Methodological Answer : Comparative SAR studies assess substituent effects. Cyclopropyl groups enhance metabolic stability by reducing CYP450 oxidation, while aromatic substituents (e.g., chlorophenyl) may improve target affinity. For analogs, replacing 2,3-dichlorophenyl with trifluoromethoxyphenyl increased dopamine D3 receptor selectivity by 12-fold .

Q. What analytical methods resolve contradictions in NMR data for structurally similar analogs?

- Methodological Answer : High-resolution and NMR differentiate overlapping signals. For example, methylene protons adjacent to pyrazole nitrogen (δ 3.57 ppm) are distinguished using correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.